molecular formula C17H17N9 B12246568 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12246568
M. Wt: 347.4 g/mol
InChI Key: ZPLHPKPZNXOMGA-UHFFFAOYSA-N
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Description

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a purine moiety, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazin-1-yl)-1,2-benzothiazole
  • 1-piperazineethanol, 4-(9H-purin-6-yl)-

Uniqueness

3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H17N9

Molecular Weight

347.4 g/mol

IUPAC Name

3-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C17H17N9/c18-9-13-15(20-4-3-19-13)24-5-7-25(8-6-24)16-14-17(22-10-21-16)26(11-23-14)12-1-2-12/h3-4,10-12H,1-2,5-8H2

InChI Key

ZPLHPKPZNXOMGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CN=C5C#N

Origin of Product

United States

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